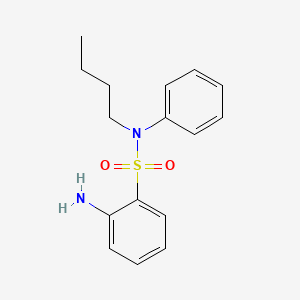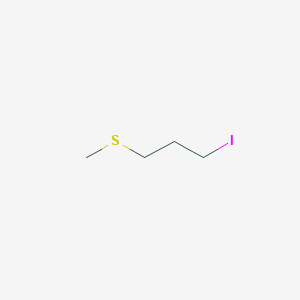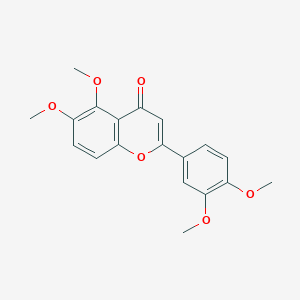![molecular formula C13H14O5 B14356479 [(3,4,5-Trimethoxyphenyl)methylidene]propanedial CAS No. 90156-12-0](/img/structure/B14356479.png)
[(3,4,5-Trimethoxyphenyl)methylidene]propanedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,4,5-Trimethoxyphenyl)methylidene]propanedial is a chemical compound characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to a propanedial moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4,5-Trimethoxyphenyl)methylidene]propanedial typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(3,4,5-Trimethoxyphenyl)methylidene]propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of [(3,4,5-Trimethoxyphenyl)methylidene]propanedial involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trimethoxyphenyl group is known to interact with the colchicine binding site of tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may inhibit other enzymes or receptors, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is known for its anti-cancer properties.
Combretastatin A-4: Another compound with a trimethoxyphenyl group, used as a potent anti-cancer agent.
Podophyllotoxin: Contains a similar structural motif and is used in the treatment of various cancers.
Uniqueness
[(3,4,5-Trimethoxyphenyl)methylidene]propanedial is unique due to its specific combination of a trimethoxyphenyl group with a propanedial moiety, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and potential therapeutic uses.
Propriétés
Numéro CAS |
90156-12-0 |
|---|---|
Formule moléculaire |
C13H14O5 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
2-[(3,4,5-trimethoxyphenyl)methylidene]propanedial |
InChI |
InChI=1S/C13H14O5/c1-16-11-5-9(4-10(7-14)8-15)6-12(17-2)13(11)18-3/h4-8H,1-3H3 |
Clé InChI |
KFTAPTGFKCXWKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C(C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




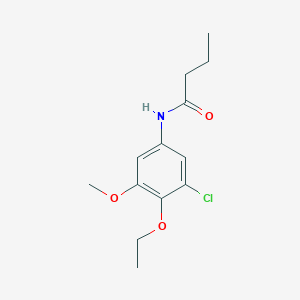
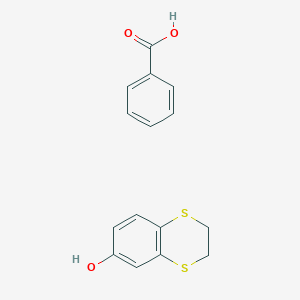
![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)
![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)
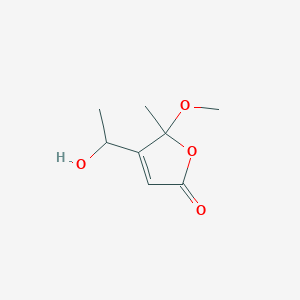
![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)
